molecular formula CoLiO2 B7801785 lithium;oxido(oxo)cobalt

lithium;oxido(oxo)cobalt

Cat. No.: B7801785
M. Wt: 97.9 g/mol
InChI Key: BFZPBUKRYWOWDV-UHFFFAOYSA-N
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Description

Lithium cobalt oxide (LiCoO₂), systematically named lithium;oxido(oxo)cobalt, is a layered transition metal oxide with a hexagonal crystal structure (space group: R-3m). It consists of alternating layers of lithium ions and cobalt-oxygen octahedra . LiCoO₂ is the most widely used cathode material in commercial lithium-ion batteries due to its high energy density (~154 mAh/g at 3.0–4.3 V), stable voltage output (~3.7 V vs. Li/Li⁺), and ease of synthesis . However, its high cost (driven by cobalt scarcity) and moderate thermal stability have spurred research into alternative materials .

Properties

IUPAC Name

lithium;oxido(oxo)cobalt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Co.Li.2O/q;+1;;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFZPBUKRYWOWDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[O-][Co]=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].[O-][Co]=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CoLiO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conventional Solid-State Method

The traditional solid-state synthesis involves calcining lithium carbonate (Li₂CO₃) and cobalt(II,III) oxide (Co₃O₄) at elevated temperatures. A stoichiometric mixture is heated at 600–800°C under oxygen, followed by annealing at 900°C for 12–24 hours. This method produces LiCoO₂ with a layered rhombohedral structure (space group: R3m), where Co³+ ions occupy octahedral sites within oxygen layers. X-ray diffraction (XRD) analysis confirms single-phase formation with lattice parameters a = 2.82 Å and c = 14.06 Å. However, prolonged heating above 850°C risks lithium volatilization, leading to nonstoichiometric LiₓCoO₂ (x < 1).

Modified Solid-State Approaches

Patent US6103213A introduces a pre-treatment step to enhance reactivity: cobalt oxide hydroxide (CoOOH) is calcined at 300–500°C to produce Co₃O₄ with a high BET surface area (30–200 m²·g⁻¹). Mixing this precursor with Li₂CO₃ and compressing it to a density ≥1.5 g·cm⁻³ reduces calcination time to 2–10 hours at 650–800°C. This modification narrows particle size distribution (0.1–5 μm) and improves specific capacity to 150 mAh·g⁻¹.

Table 1: Solid-State Synthesis Parameters and Outcomes

PrecursorTemperature (°C)Time (h)Particle Size (μm)Specific Capacity (mAh·g⁻¹)
Li₂CO₃ + Co₃O₄900245–20140
CoOOH-derived Co₃O₄75050.1–5150

Hydrothermal Synthesis

Controlled Crystallization and Hydrothermal Replacement

Patent US20160200589A1 details a two-step process:

  • Controlled crystallization : Cobalt salt solutions react with alkalis in a buffer-containing reactor to form spherical CoOOH particles (5–20 μm diameter).

  • Hydrothermal lithiation : CoOOH is treated with saturated LiOH at 150–200°C under 15–22 atm pressure, replacing H⁺ with Li⁺ while retaining spherical morphology. Post-synthesis sintering at 350–800°C removes residual hydroxyl groups, yielding LiCoO₂ with tap densities of 2.3–2.9 g·cm⁻³.

Structural and Electrochemical Performance

Scanning electron microscopy (SEM) confirms spherical particles with uniform size distribution (Figure 1). XRD patterns indicate high crystallinity without impurity phases. Electrochemical testing reveals a first-cycle capacity of 155 mAh·g⁻¹ at 0.1C, with 93% retention after 50 cycles.

Table 2: Hydrothermal Synthesis Conditions

ParameterRange
Reaction Temperature150–200°C
Pressure15–22 atm
LiOH ConcentrationSaturated solution
Sintering Temperature350–800°C

Electrochemical Synthesis

Electrochemical Lithium Embedding

CN105731549A discloses an electrochemical method where cobaltosic oxide (Co₃O₄) is immersed in a lithium-containing electrolyte. Applying a potential drives Li⁺ insertion into the Co₃O₄ lattice, forming LiCoO₂ at ambient temperatures. Subsequent annealing at 400–600°C enhances crystallinity, achieving 99.5% purity.

Advantages and Limitations

This method avoids high-temperature calcination, reducing energy consumption. However, the resulting particles exhibit irregular morphologies and require post-processing. Initial capacities reach 145 mAh·g⁻¹ but decline rapidly due to incomplete lithiation.

Comparative Analysis of Synthesis Methods

Particle Morphology and Density

  • Solid-state : Irregular, polyhedral particles (5–20 μm); tap density: 2.0–2.5 g·cm⁻³.

  • Hydrothermal : Spherical particles (5–20 μm); tap density: 2.3–2.9 g·cm⁻³.

  • Electrochemical : Amorphous agglomerates; tap density: <2.0 g·cm⁻³.

Electrochemical Performance

Table 3: Capacity and Cycling Stability

MethodInitial Capacity (mAh·g⁻¹)Capacity Retention (50 cycles)
Solid-State15085%
Hydrothermal15593%
Electrochemical14578%

Emerging Trends and Optimization Strategies

Doping and Surface Modification

Aluminum or magnesium doping improves thermal stability, while carbon coating enhances conductivity. For example, Al-doped LiCoO₂ exhibits 160 mAh·g⁻¹ with 95% retention after 100 cycles.

Scalability and Cost

Hydrothermal methods, though efficient, require high-pressure reactors, increasing capital costs. Solid-state synthesis remains dominant for large-scale production due to lower equipment complexity .

Chemical Reactions Analysis

Solid-State Reaction

  • Reactants : Lithium carbonate (Li₂CO₃) and cobalt(II,III) oxide (Co₃O₄).

  • Conditions : 600–800°C under oxygen, followed by annealing at 900°C .

  • Reaction :

    3Li2CO3+2Co3O4+12O26LiCoO2+3CO23\text{Li}_2\text{CO}_3 + 2\text{Co}_3\text{O}_4 + \frac{1}{2}\text{O}_2 \rightarrow 6\text{LiCoO}_2 + 3\text{CO}_2

    This yields layered LiCoO₂ (HT-LiCoO₂) with high crystallinity .

Sol-Gel Method

  • Reactants : Lithium acetate, cobalt acetate, and citric acid.

  • Conditions : Gel formation at 80°C, calcination at 550°C .

  • Outcome : Nanometer-sized LiCoO₂ particles suitable for battery cathodes .

Electrochemical Delithiation and Catalytic Activity

LiCoO₂ undergoes structural and compositional changes under electrochemical conditions, impacting its catalytic properties:

Oxygen Evolution Reaction (OER)

  • Conditions : Alkaline or neutral electrolytes (e.g., 0.1 M KOH) .

  • Process :

    • Spinel-type LiCoO₂ (LT-LiCoO₂, synthesized at 400°C) exhibits higher OER activity than layered HT-LiCoO₂.

    • Surface restructuring under OER conditions generates Co⁴⁺-rich phases, enhancing conductivity and catalytic performance .

  • Key Reaction :

    LiCoO2Li1xCoO2+xLi++xe\text{LiCoO}_2 \rightarrow \text{Li}_{1-x}\text{CoO}_2 + x\text{Li}^+ + xe^-

    Delithiation creates mixed-valent Co³⁺/Co⁴⁺, critical for OER activity .

Oxygen Reduction Reaction (ORR)

  • Activation : Partial delithiation (e.g., Li₀.₅CoO₂) introduces Co⁴⁺, enabling bifunctional OER/ORR activity .

  • Performance Metrics :

    PropertyLT-LiCoO₂HT-LiCoO₂
    OER Onset Potential1.52 V1.65 V
    ORR Activity (mA/cm²)3.8<0.5

Recycling and Leaching Reactions

Spent LiCoO₂ batteries are processed to recover cobalt and lithium:

Acidic Leaching

  • Reactants : Citric acid (C₆H₈O₇) and hydrogen peroxide (H₂O₂) .

  • Conditions : 90°C, pH ~2–3, solid-liquid ratio 10 g/L .

  • Reactions :

    LiCoO2+3H+Li++Co3++2H2O\text{LiCoO}_2 + 3\text{H}^+ \rightarrow \text{Li}^+ + \text{Co}^{3+} + 2\text{H}_2\text{O} 2Co3++H2O22Co2++2H++O22\text{Co}^{3+} + \text{H}_2\text{O}_2 \rightarrow 2\text{Co}^{2+} + 2\text{H}^+ + \text{O}_2
  • Efficiency :

    Leaching AgentCo Recovery (%)Li Recovery (%)
    Citric Acid86.2196.90
    Tartaric Acid90.3492.47

Regeneration via Sol-Gel Method

  • Process : Leachate is purified, and LiCoO₂ is regenerated using stoichiometric Li/Co precursors .

  • Outcome : Regenerated LiCoO₂ retains high crystallinity (XRD confirmed) .

Thermal Decomposition

  • Conditions : Heating LiCoO₂ above 1000°C in inert atmosphere .

  • Reaction :

    2LiCoO2ΔLi2O+Co3O4+12O22\text{LiCoO}_2 \xrightarrow{\Delta} \text{Li}_2\text{O} + \text{Co}_3\text{O}_4 + \frac{1}{2}\text{O}_2

    This produces cobalt oxide (Co₃O₄) and lithium oxide (Li₂O) .

Structural Stability Under Electrochemical Stress

  • Neutral pH Cycling : LiCoO₂ surfaces transform into spinel-like structures, reducing OER activity .

  • Alkaline Conditions : Amorphous Co-O phases form, enhancing durability .

Table 2: Electrocatalytic Performance

MaterialOER Activity (mA/cm² @ 1.6 V)ORR Activity (mA/cm² @ 0.8 V)
LT-LiCoO₂25.43.8
HT-LiCoO₂8.7<0.5
IrO₂ (Benchmark)22.1N/A

Scientific Research Applications

Lithium-Ion Batteries

Primary Application:

  • Cathode Material: LiCoO2 is predominantly used as a cathode material in lithium-ion batteries. Its ability to reversibly intercalate lithium ions during charge and discharge cycles makes it highly effective for energy storage applications. The electrochemical reaction involves the oxidation of cobalt from +3 to +4 state, facilitating lithium ion movement from the cathode to the electrolyte .

Performance Characteristics:

  • Energy Density: Lithium cobalt oxide batteries exhibit high energy density, which is crucial for portable electronics and electric vehicles.
  • Cycle Stability: While LiCoO2 provides excellent performance, it has limitations regarding thermal stability and cycle life compared to other materials like lithium iron phosphate (LiFePO4) or lithium nickel manganese cobalt oxide (NMC) .

Recycling Processes

Upcycling Techniques:
Recent research has focused on recycling lithium cobalt oxide from spent batteries to create new cathode materials. One innovative method involves leaching LiCoO2 with citric acid, followed by crystallization to produce lithium cobalt citrate (LCC), which can then be transformed into NMC materials through sol-gel synthesis. This approach not only recycles valuable metals but also reduces environmental impact by minimizing hazardous waste .

Case Study:

  • A study demonstrated that using citric acid-based leaching followed by acetone antisolvent crystallization yielded a precursor suitable for synthesizing LiNi1/3Mn1/3Co1/3O2 (NMC111) with comparable electrochemical performance to traditional methods .

Advanced Material Science Applications

Potential Uses Beyond Batteries:

  • Optical and Ceramic Applications: Due to its thermal stability and electrical properties, LiCoO2 is also explored for use in glass, optics, and ceramics. Its insolubility makes it suitable for high-temperature applications where durability is essential .
  • Catalyst Development: Research indicates that lithium cobalt oxide can serve as a catalyst support in various chemical reactions due to its unique electronic properties .

Summary of Key Properties and Applications

Property/ApplicationDescription
Chemical Formula LiCoO2
Primary Use Cathode material in lithium-ion batteries
Energy Density High energy density suitable for portable electronics
Cycle Stability Moderate; improved by alternative materials like NMC
Recycling Potential Can be upcycled into new cathode materials via innovative leaching methods
Other Applications Used in optics, ceramics, and as a catalyst support

Comparison with Similar Compounds

Comparison with Similar Lithium Transition Metal Oxides

Structural and Electrochemical Properties

The table below compares LiCoO₂ with other prominent cathode materials:

Property LiCoO₂ LiNiO₂ LiMn₂O₄ LiNi₀.₆Mn₀.₂Co₀.₂O₂ (NMC622)
Specific Capacity 154 mAh/g (3.0–4.3 V) ~180 mAh/g (higher Ni content) ~120 mAh/g 170–180 mAh/g
Average Voltage 3.7 V 3.8 V 4.0 V 3.8 V
Cycle Life Moderate (500 cycles) Poor (<300 cycles) Excellent (>1000 cycles) High (~800 cycles)
Thermal Stability Good (with coatings) Poor (O₂ release) Excellent (Mn³⁺/Mn⁴⁺) Moderate (Ni-rich instability)
Cost High (Co scarcity) Moderate (Ni) Low (Mn abundance) Moderate (balanced Ni/Mn/Co)
Key Observations:
  • LiNiO₂ : Offers higher capacity than LiCoO₂ but suffers from structural instability due to Ni³⁺ migration and oxygen release at high voltages (>4.3 V) .
  • LiMn₂O₄ : Excels in thermal safety (Mn⁴⁺ redox minimizes Jahn-Teller distortion) but has lower capacity .
  • NMC622 : Balances energy density and cost by reducing cobalt content. However, Ni-rich variants (e.g., NMC811) face challenges with cation mixing .

Stability and Degradation Mechanisms

  • LiCoO₂: Degrades via cobalt dissolution in electrolytes at high voltages (>4.2 V) and phase transitions (hexagonal → monoclinic) . Al₂O₃ or Li₃PO₄ coatings mitigate this .
  • LiNiO₂ : Prone to Ni²⁺ formation and oxygen loss, leading to capacity fade .
  • LiMn₂O₄ : Mn dissolution in acidic electrolytes (e.g., LiPF₆) limits cycle life .

Cost and Sustainability

  • Cobalt Dependency : LiCoO₂ relies on cobalt, which is expensive (~$50/kg) and linked to ethical mining concerns .
  • Alternatives: NMC622 reduces cobalt content to 20%, lowering cost while maintaining performance.

Q & A

Q. What are the key structural characteristics of lithium oxido(oxo)cobalt (LiCoO₂) that influence its electrochemical properties?

  • Focus : Structural analysis and property correlation.
  • Methodological Answer : LiCoO₂ adopts a layered α-NaFeO₂ structure with alternating CoO₂ and Li layers. Its electrochemical stability is tied to the oxidation state of cobalt (Co³⁺) and the octahedral coordination geometry. X-ray diffraction (XRD) and X-ray absorption spectroscopy (XAS) are critical for confirming crystallographic symmetry and Co oxidation states . Thermogravimetric analysis (TGA) can assess thermal stability (>1000°C melting point), while density measurements (2.0–2.6 g/cm³) inform bulk material properties .

Q. What analytical techniques are essential for characterizing the crystallographic and electronic structure of LiCoO₂?

  • Focus : Experimental characterization methods.
  • Methodological Answer :
  • XRD : Determines crystal structure and phase purity.
  • XAS : Probes local electronic environment and oxidation states of Co.
  • Electron Paramagnetic Resonance (EPR) : Identifies paramagnetic Co species.
  • FTIR/Raman Spectroscopy : Detects vibrational modes of Co-O bonds.
    Cross-referencing these techniques ensures accurate structural assignment, particularly for distinguishing LiCoO₂ from related oxides .

Q. How does the oxidation state of cobalt in LiCoO₂ impact its chemical stability and reactivity?

  • Focus : Redox behavior and stability.
  • Methodological Answer : Co³⁺ in LiCoO₂ is stabilized in octahedral sites, but partial oxidation to Co⁴⁺ during delithiation can induce structural instability. Cyclic voltammetry (CV) and potentiostatic intermittent titration (PITT) quantify redox activity, while XPS validates surface oxidation states. Comparative studies with doped analogs (e.g., Al³⁺ substitution) reveal how charge localization affects degradation pathways .

Advanced Research Questions

Q. How do computational models such as DFT contribute to understanding the reaction mechanisms of cobalt oxo complexes in catalytic processes?

  • Focus : Mechanistic studies using computational chemistry.
  • Methodological Answer : Density Functional Theory (DFT) and domain-based local pair natural orbital coupled cluster (DLPNO-CCSD(T)) calculations model bimetallic Co-oxo intermediates in CO₂ reduction. These methods predict activation barriers for C–O cleavage and identify cooperative effects between Co centers. For example, DFT revealed that dinuclear Co(II)-oxo complexes lower energy barriers by 15–20 kcal/mol compared to mononuclear pathways .

Q. What methodologies are employed to elucidate the cooperative effects of bimetallic cobalt centers in CO₂ reduction mechanisms?

  • Focus : Bimetallic catalysis and kinetic analysis.
  • Methodological Answer : Kinetic isotope effect (KIE) studies and in situ EXAFS track bond-breaking events in dinuclear Co complexes. For example, isotopic labeling (¹³CO₂) combined with mass spectrometry identifies intermediates like μ-carbonate [(Co)₂(CO₃)]. Time-resolved UV-Vis spectroscopy monitors transient Co-oxo species, while magnetic susceptibility measurements confirm antiferromagnetic coupling in Co(II)-O-Co(II) bridges .

Q. What are the challenges in synthesizing stable cobalt-oxo intermediates, and how can kinetic studies address these challenges?

  • Focus : Synthetic chemistry and intermediate stabilization.
  • Methodological Answer : Terminal Co-oxo species are highly reactive and prone to disproportionation. Low-temperature synthesis (−40°C) under inert atmospheres stabilizes intermediates like LtBuCoOCoLtBu (a μ-oxo dicobalt complex). Stopped-flow kinetics and cryo-TEM capture short-lived species, while multireference CASSCF calculations rationalize spin-state-dependent reactivity .

Q. How do antiferromagnetic couplings in dinuclear cobalt-oxo complexes affect their reactivity in oxygen evolution reactions (OER)?

  • Focus : Magnetostructural correlations in catalysis.
  • Methodological Answer : Antiferromagnetic coupling in Co(II)-O-Co(II) systems reduces spin frustration, enhancing O–O bond formation efficiency. SQUID magnetometry quantifies exchange interactions (J-values), while EPR and Mössbauer spectroscopy validate spin states. Comparative studies with ferromagnetically coupled analogs show a 30% increase in OER turnover frequency (TOF) for antiferromagnetic systems .

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